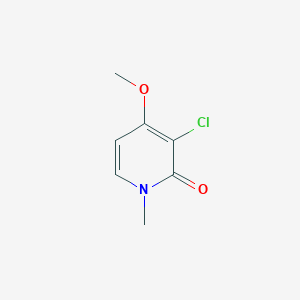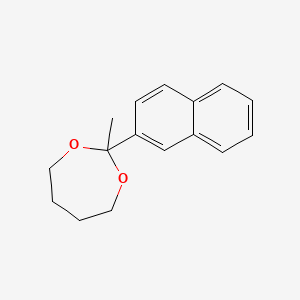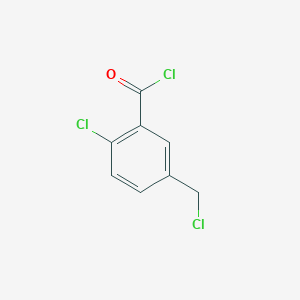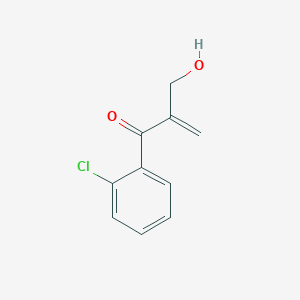methanone CAS No. 917947-38-7](/img/structure/B12614085.png)
[3-(1-Bromoethenyl)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bromoethenyl)phenylmethanone is an organic compound with the molecular formula C15H11BrO It is a derivative of benzophenone, where one of the phenyl groups is substituted with a bromoethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethenyl)phenylmethanone typically involves the bromination of a precursor compound. One common method is the bromination of 3-(1-ethenyl)phenylmethanone using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Bromoethenyl)phenylmethanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Bromoethenyl)phenylmethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoethenyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenylmethanones.
Oxidation: Formation of phenylacetic acids or benzophenones.
Reduction: Formation of ethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-(1-Bromoethenyl)phenylmethanone is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical transformations allows for the creation of diverse molecular scaffolds that can be screened for biological activity.
Industry
In the material science industry, 3-(1-Bromoethenyl)phenylmethanone can be used in the development of polymers and advanced materials. Its unique structure imparts desirable properties such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 3-(1-Bromoethenyl)phenylmethanone exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Ethenyl)phenylmethanone: Lacks the bromine atom and has different reactivity.
3-(1-Chloroethenyl)phenylmethanone: Similar structure but with a chlorine atom instead of bromine.
3-(1-Fluoroethenyl)phenylmethanone: Contains a fluorine atom, leading to different chemical properties.
Uniqueness
The presence of the bromoethenyl group in 3-(1-Bromoethenyl)phenylmethanone imparts unique reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions distinguishes it from other similar compounds and enhances its utility in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
917947-38-7 |
|---|---|
Molekularformel |
C15H11BrO |
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
[3-(1-bromoethenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H11BrO/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H2 |
InChI-Schlüssel |
RAEPYAWILWUWLE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)

![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)



![tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane](/img/structure/B12614054.png)

![N-[3-(3-hydroxyphenoxy)phenyl]acetamide](/img/structure/B12614073.png)
